molecular formula C21H17N2P B12588410 5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole CAS No. 877129-21-0

5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole

Cat. No.: B12588410
CAS No.: 877129-21-0
M. Wt: 328.3 g/mol
InChI Key: HMMSIADJAUBCEQ-UHFFFAOYSA-N
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Description

5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole is an organophosphorus compound that features a pyrazole ring substituted with a diphenylphosphanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole typically involves the reaction of 2-bromobenzaldehyde with diphenylphosphine followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Modified pyrazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals such as palladium, platinum, and ruthenium, which are commonly used in homogeneous catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole is unique due to its pyrazole ring, which provides distinct electronic and steric properties compared to other phosphine ligands. This uniqueness allows it to form specific metal complexes that can exhibit different catalytic activities and selectivities .

Properties

CAS No.

877129-21-0

Molecular Formula

C21H17N2P

Molecular Weight

328.3 g/mol

IUPAC Name

diphenyl-[2-(1H-pyrazol-5-yl)phenyl]phosphane

InChI

InChI=1S/C21H17N2P/c1-3-9-17(10-4-1)24(18-11-5-2-6-12-18)21-14-8-7-13-19(21)20-15-16-22-23-20/h1-16H,(H,22,23)

InChI Key

HMMSIADJAUBCEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=NN4

Origin of Product

United States

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